molecular formula C9H10ClFO B3031061 1-Chloro-2-fluoro-4-isopropoxybenzene CAS No. 1369813-97-7

1-Chloro-2-fluoro-4-isopropoxybenzene

Cat. No.: B3031061
CAS No.: 1369813-97-7
M. Wt: 188.62
InChI Key: BEQDPNHNBFWVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopropoxy groups

Scientific Research Applications

1-Chloro-2-fluoro-4-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

1-Chloro-2-fluoro-4-isopropoxybenzene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action of 1-Chloro-2-fluoro-4-isopropoxybenzene is likely to involve interactions with its targets via nucleophilic substitution reactions . The chlorine and fluorine atoms attached to the benzene ring are potential leaving groups that can be displaced by nucleophiles present in the body. The isopropoxy group may also participate in these reactions, potentially leading to the formation of new compounds within the body.

Biochemical Pathways

Halogenated benzene compounds are known to participate in various biochemical reactions, includingfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting a variety of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-4-isopropoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 1-chloro-2-fluoro-4-nitrobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carbonyl compounds such as aldehydes or ketones.
  • Reduction reactions result in dehalogenated benzene derivatives.

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-2-isopropoxybenzene
  • 4-Chloro-1-fluoro-2-isopropoxybenzene

Comparison: 1-Chloro-2-fluoro-4-isopropoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-chloro-2-fluoro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQDPNHNBFWVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856562
Record name 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369813-97-7
Record name 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-fluoro-4-isopropoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-fluoro-4-isopropoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-fluoro-4-isopropoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-fluoro-4-isopropoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-fluoro-4-isopropoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-fluoro-4-isopropoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.